7-(azepan-1-yl)-N-(2-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
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Overview
Description
7-(azepan-1-yl)-N-(2-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine: is a complex organic compound that belongs to the class of benzoxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(azepan-1-yl)-N-(2-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzoxadiazole Core: This can be achieved through the cyclization of appropriate nitroaniline derivatives with suitable reagents.
Introduction of the Azepanyl Group: This step involves the substitution reaction where the azepanyl group is introduced into the benzoxadiazole core.
Methoxyanilino Substitution: The final step involves the substitution of the nitro group with a methoxyanilino group under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(azepan-1-yl)-N-(2-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine: can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoxadiazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of nitroso or nitro derivatives.
Scientific Research Applications
7-(azepan-1-yl)-N-(2-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique structure may make it suitable for use in organic electronics or as a component in advanced materials.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism by which 7-(azepan-1-yl)-N-(2-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
7-(azepan-1-yl)-N-(2-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine: can be compared with other benzoxadiazole derivatives, such as:
4-Nitro-2,1,3-benzoxadiazole: Lacks the azepanyl and methoxyanilino groups, making it less complex.
5-(2-Methoxyanilino)-2,1,3-benzoxadiazole: Similar structure but without the azepanyl group.
7-(1-Azepanyl)-2,1,3-benzoxadiazole: Similar structure but without the nitro and methoxyanilino groups.
The uniqueness of This compound lies in its combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21N5O4 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
7-(azepan-1-yl)-N-(2-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine |
InChI |
InChI=1S/C19H21N5O4/c1-27-16-9-5-4-8-13(16)20-14-12-15(23-10-6-2-3-7-11-23)17-18(22-28-21-17)19(14)24(25)26/h4-5,8-9,12,20H,2-3,6-7,10-11H2,1H3 |
InChI Key |
DISAVKWDMSXUNG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC2=C(C3=NON=C3C(=C2)N4CCCCCC4)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC=C1NC2=C(C3=NON=C3C(=C2)N4CCCCCC4)[N+](=O)[O-] |
Origin of Product |
United States |
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